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2,2,4,4-Tetramethyl-1,3-cyclobutanediol - 2694-23-7

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Catalog Number: EVT-462024
CAS Number: 2694-23-7
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol with the chemical formula C8H16O2C_8H_{16}O_2. This compound is characterized as a crystalline white solid, exhibiting a melting point range of 126 to 134 °C and a boiling point of 210 to 215 °C. It is primarily utilized in various scientific applications, notably in polymer chemistry and material science, where it serves as a monomer for high-performance polyesters and as a BPA-free alternative to polycarbonate materials .

Source

The primary source for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione. This method enables the production of both cis and trans isomers of the compound .

Classification

This compound falls under the category of diols and is classified as a cyclobutane derivative due to its four-membered ring structure. Its structural uniqueness allows for significant applications in polymer synthesis and material science .

Synthesis Analysis

Methods

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol typically follows these steps:

  1. Pyrolysis of Isobutyric Anhydride: The process begins with the thermal decomposition of isobutyric anhydride to generate dimethylketene.
  2. Dimerization: The generated dimethylketene dimerizes to form 2,2,4,4-tetramethylcyclobutanedione.
  3. Hydrogenation: The diketone undergoes catalytic hydrogenation to yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Common catalysts for this reaction include ruthenium, nickel, or rhodium .

Technical Details

The conditions for pyrolysis typically involve high temperatures (around 400 °C to 550 °C) and may utilize inert gases to facilitate the reaction. The hydrogenation step is performed under controlled pressure and temperature to ensure optimal yields .

Molecular Structure Analysis

Structure

The molecular structure of 2,2,4,4-tetramethyl-1,3-cyclobutanediol features a four-membered cyclobutane ring with hydroxyl groups attached at positions 1 and 3. The compound exists as a mixture of cis and trans isomers due to the stereochemistry around the hydroxyl groups.

Data

  • Molecular Formula: C8H16O2C_8H_{16}O_2
  • Molecular Weight: Approximately 144.21 g/mol
  • Melting Point: 126 - 134 °C
  • Boiling Point: 210 - 215 °C .
Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-1,3-cyclobutanediol can participate in several chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or carboxylic acids.
  • Reduction: The compound can be reduced further to yield alcohols or other derivatives.
  • Substitution: Hydroxyl groups may be substituted with other functional groups under specific conditions .

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution Reagents: Thionyl chloride or phosphorus tribromide can facilitate substitution reactions .
Mechanism of Action

Process

The mechanism by which 2,2,4,4-tetramethyl-1,3-cyclobutanediol acts primarily involves its integration into polymer chains during synthesis. This diol enhances the thermal and mechanical properties of the resultant polymers.

Data

During polymerization:

  • The rigid structure prevents cyclic formations that could compromise polymer integrity.
  • The resulting polymers exhibit high impact resistance and thermal stability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline white solid
  • Solubility: Soluble in organic solvents such as ethanol and ether but insoluble in water.

Chemical Properties

  • Stability: Exhibits good thermal stability.
  • Reactivity: Reacts with oxidizing agents and can undergo substitution reactions on hydroxyl groups.

Relevant data indicates that polymers derived from this diol have superior properties compared to traditional polyesters derived from bisphenol A .

Applications

Scientific Uses

2,2,4,4-Tetramethyl-1,3-cyclobutanediol finds wide application across various fields:

  • Polymer Chemistry: Used as a monomer in synthesizing polyesters that are alternatives to bisphenol A-based plastics.
  • Material Science: Integral in producing Tritan™ copolyester—a BPA-free substitute for polycarbonate—offering enhanced clarity and durability.
  • Biomedical Research: Potential applications in developing biocompatible materials due to its favorable properties .
Synthesis Methodologies and Mechanistic Pathways

Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDK)

The industrial synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) predominantly proceeds through the catalytic hydrogenation of its diketone precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). This transformation is a critical two-stage process where isobutyric acid or its derivatives undergo pyrolysis to form CBDK, followed by selective hydrogenation under controlled conditions. The hydrogenation step necessitates precise catalytic intervention to achieve high conversion efficiency and diol selectivity. Industrial protocols typically employ elevated hydrogen pressures (20-100 bar) and temperatures ranging from 80°C to 150°C, creating an environment conducive to breaking the carbonyl bonds while preserving the strained cyclobutane ring structure. Mechanistically, the reaction proceeds through sequential hydride transfers to the electrophilic carbonyl carbons, forming a diol via unstable enol intermediates. The ring stability under these conditions is paramount, as ring-opening side reactions lead to linear ketone byproducts like 2,2,4-trimethyl-3-pentanone, diminishing CBDO yield and purity. Successful hydrogenation achieves >95% substrate conversion with CBDO selectivity exceeding 99% under optimized catalytic regimes, making this route economically viable for large-scale production of CBDO monomers for high-performance polymers like Tritan™ copolyester [2] [6].

  • Table 1: Key Reaction Parameters and Outcomes in CBDK Hydrogenation
    ParameterTypical RangeImpact on Reaction
    Hydrogen Pressure20-100 barHigher pressures accelerate kinetics but increase operational costs and safety concerns
    Temperature80-150°CElevated temperatures enhance diffusion but risk over-reduction or ring cleavage
    Catalyst Loading1-10 wt% (metal basis)Higher loadings improve conversion but may induce metal aggregation
    CBDK Concentration10-50% in solventConcentrated solutions improve throughput but may limit mass transfer
    Reaction Time2-8 hoursProlonged durations ensure completion but may promote undesired isomerization

Role of Transition Metal Catalysts in Selective Dione Reduction

Transition metal catalysts serve as indispensable agents in achieving chemoselective reduction of CBDK to CBDO, primarily by modulating hydrogen activation and substrate adsorption dynamics. Ruthenium (Ru), nickel (Ni), copper-zinc-chromium (Cu-Zn-Cr), and rhodium (Rh) catalysts exhibit distinct electronic and structural properties that influence their efficacy. Ru-based systems demonstrate exceptional performance due to ruthenium's ability to adopt multiple oxidation states, facilitating heterolytic hydrogen splitting and selective carbonyl adsorption. The particle size distribution of active metal phases critically determines accessibility to the sterically hindered carbonyl groups within the tetramethyl-substituted cyclobutane ring. Catalysts with ultrafine metal dispersions (1-5 nm) maximize accessible active sites, promoting complete dione conversion while suppressing ring-opening side reactions. Surface spectroscopic analyses (XPS) reveal that metallic Ru⁰ sites exhibit superior chemoselectivity toward diol formation compared to partially oxidized counterparts, which may promote over-reduction. The catalytic cycle involves CBDK coordination via carbonyl oxygen to electron-deficient metal sites, followed by dissociative hydrogen transfer and subsequent desorption of the nascent diol product. Chromium oxide (Cr₂O₃) in Cu-Zn-Cr formulations acts as a structural promoter, stabilizing copper particles and enhancing hydrogen spillover efficiency, while alumina (Al₂O₃) supports provide thermal stability and acid-base functionality beneficial for intermediate stabilization [1] [7] [10].

Comparative Analysis of Ruthenium-Based vs. Nickel-Based Catalytic Systems

The choice between ruthenium (Ru) and nickel (Ni) catalytic systems involves a complex trade-off between activity, selectivity, stability, and economic factors, as detailed below:

  • Hydrogenation Activity:Ru catalysts achieve >97% CBDK conversion within 2-4 hours under moderate conditions (50-80°C, 30-50 bar H₂), leveraging ruthenium's high intrinsic activity for carbonyl reduction. Nickel systems require more severe conditions (100-150°C, 70-100 bar H₂) and extended reaction times (4-8 hours) to attain comparable conversion due to slower hydrogen activation kinetics.

  • Product Selectivity:Ru/AC catalysts deliver CBDO selectivity >99.1% with minimal ring-opened byproducts. Nickel catalysts, particularly Raney Ni, exhibit lower selectivity (85-92%) due to competitive decarbonylation pathways and susceptibility to steric hindrance from the tetramethylcyclobutane framework.

  • Stereochemical Control:Ru catalysts significantly influence the cis/trans-CBDO ratio, with smaller Ru nanoparticles (2-3 nm) favoring cis-diol formation (cis/trans ≈ 1.5:1), while larger particles (>5 nm) shift selectivity toward the thermodynamically stable trans-isomer (cis/trans ≈ 0.8:1). Nickel systems show negligible stereoselectivity due to non-specific adsorption and rapid isomerization.

  • Economic and Operational Factors:Nickel offers cost advantages (~$15/kg vs. ~$500/kg for Ru), making it attractive for bulk chemical production despite lower efficiency. However, Ru catalysts demonstrate superior longevity (>20 cycles) with minimal metal leaching, whereas nickel suffers from sintering and oxidation, necessitating frequent replacement. Ru also tolerates broader solvent choices, including water-alcohol mixtures, reducing environmental footprint [1] [6] [10].

Influence of Catalyst Support Materials on Reaction Efficiency

Support materials critically govern catalytic performance by modifying metal dispersion, electronic properties, and stability under hydrogenation conditions. Key supports include:

  • Activated Carbon (AC):AC-supported Ru catalysts exhibit exceptional activity due to the support's high surface area (800-1200 m²/g), facilitating ultra-fine Ru nanoparticle dispersion (1-5 nm). The hydrophobic surface minimizes competitive water adsorption, while oxygen-functional groups anchor metal precursors during synthesis. AC's electron-conducting properties enhance hydride transfer efficiency, achieving 99.1% CBDO selectivity at full CBDK conversion.

  • Alumina (Al₂O₃):Alumina provides strong metal-support interaction (SMSI) through acidic surface sites, stabilizing Cu-Zn-Cr formulations. However, its hydrophilic nature may impede organic substrate diffusion. Mesoporous γ-Al₂O₃ with tailored pore diameters (5-15 nm) optimizes CBDK accessibility to active sites, though prolonged use induces sintering due to moderate thermal conductivity.

  • Silica (SiO₂) and Zeolites:Silica supports offer neutrality but weaker metal anchoring, risking particle agglomeration. Zeolites (e.g., HZSM-5) provide shape selectivity but suffer from pore blockage in bulky CBDK hydrogenation.

  • Advanced Carbon Modifications:Graphene-enhanced AC composites improve thermal stability and electronic modulation, reducing Ru leaching during recycling. Supports functionalized with nitrogen or phosphorus dopants further tune metal electron density, enhancing resistance to oxidation and over-reduction byproducts [1] [6] [7].

  • Table 2: Catalyst Support Properties and Performance Metrics

    Support MaterialSurface Area (m²/g)Ru Particle Size (nm)CBDK Conversion (%)CBDO Selectivity (%)
    Activated Carbon (AC)800-12001-5>99.599.1
    γ-Al₂O₃150-3004-1085-9290-95
    SiO₂200-6008-1575-8580-88
    HZSM-5 (Zeolite)300-4003-7 (pore-confined)65-78*70-82*
    Graphene/AC Hybrid1000-14001-3>99.899.5

    * Limited by pore diffusion constraints

Solvent-Mediated Stereochemical Control in Diol Formation

Solvent selection directly influences reaction kinetics, chemoselectivity, and stereochemical outcomes in CBDK hydrogenation by modulating substrate-catalyst interactions and transition state stability. Protic solvents like methanol (MeOH) and water enhance cis-CBDO selectivity via hydrogen bonding with the partially reduced enol intermediate, stabilizing the kinetically favored cis-configuration. Methanol achieves cis/trans ratios up to 1.5:1 due to its polarity and moderate donor strength. Conversely, aprotic solvents (e.g., ethyl acetate, tetrahydrofuran) favor thermodynamic control, yielding predominantly trans-CBDO (cis/trans ≈ 0.7:1) by enabling rapid isomerization. Solvent-free systems under solid-gas phase conditions maximize reaction rates but exhibit limited stereocontrol due to restricted molecular mobility. Water-alcohol mixtures (e.g., MeOH:H₂O = 7:3) synergistically improve diol solubility and metal catalyst stability, suppressing byproduct formation through polarity matching. Computational studies indicate solvent dielectric constants (ε) correlate with adsorption geometries: high-ε solvents promote flat CBDK adsorption on metal surfaces, facilitating simultaneous carbonyl reduction to cis-diol, while low-ε solvents enable stepwise reduction conducive to trans-formation. Ethanol extraction post-hydrogenation further enriches cis-isomer content via crystallization-driven purification [3] [8] [10].

Properties

CAS Number

2694-23-7

Product Name

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-diol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3

InChI Key

FQXGHZNSUOHCLO-UHFFFAOYSA-N

SMILES

CC1(C(C(C1O)(C)C)O)C

Canonical SMILES

CC1(C(C(C1O)(C)C)O)C

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